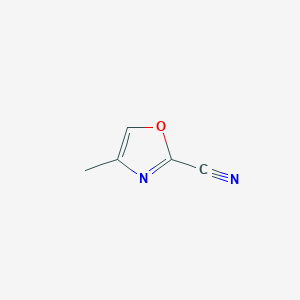
4-Methyl-1,3-oxazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-oxazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H4N2O It is a derivative of oxazole, characterized by a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-1,3-oxazole-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1,3-oxazole with sodium nitrite and dilute hydrochloric acid to form the nitrile group . Another method includes the use of 2-acylamino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1,3-oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1,3-oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiviral activity against human cytomegalovirus.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methyl-1,3-oxazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral DNA by targeting viral DNA polymerase . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-oxazole-4-carbonitrile: Similar in structure but with different substitution patterns.
Benzoxazole derivatives: Contain a benzene ring fused to the oxazole ring, offering different chemical properties and applications.
Uniqueness
4-Methyl-1,3-oxazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C5H4N2O |
|---|---|
Molekulargewicht |
108.10 g/mol |
IUPAC-Name |
4-methyl-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3 |
InChI-Schlüssel |
GCIWLZNEHIFDBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC(=N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)



![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)


![3-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12273717.png)


![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine](/img/structure/B12273732.png)
![3-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12273744.png)
